2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 3-chlorobenzoate
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Overview
Description
2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 3-chlorobenzoate is a fascinating chemical compound with immense potential in scientific research. This compound is known for its unique structure, which includes a piperidine ring and a benzoisoquinoline moiety, making it a valuable subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 3-chlorobenzoate typically involves multiple steps. One common method includes the reaction of 1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinoline with ethyl 3-chlorobenzoate under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 3-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoate moiety, using reagents such as sodium methoxide or potassium cyanide
Scientific Research Applications
2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 3-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of 2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 3-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and activity of the target molecules .
Comparison with Similar Compounds
2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 3-chlorobenzoate can be compared with other similar compounds, such as:
Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate: This compound shares a similar core structure but differs in the ester moiety, leading to variations in its chemical properties and applications.
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Another related compound with a piperidine ring, used in the development of thalidomide-based PROTACs.
2-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione:
These comparisons highlight the uniqueness of 2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[731
Biological Activity
The compound 2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 3-chlorobenzoate is a complex organic molecule notable for its unique structural features and potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound features a tricyclic core structure with various functional groups that may influence its biological interactions. The presence of a piperidine moiety is significant as piperidine derivatives are well-known in pharmacology for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C22H24N2O4 |
Molecular Weight | 380.444 g/mol |
CAS Number | 312606-12-5 |
IUPAC Name | This compound |
The biological activity of this compound may be attributed to its ability to interact with various molecular targets such as enzymes and receptors. The structural characteristics allow it to modulate biological pathways effectively, potentially leading to therapeutic effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act on neurotransmitter receptors, influencing neuronal signaling.
- Antioxidant Activity : The dioxo groups may contribute to antioxidant properties, protecting cells from oxidative stress.
Biological Activity Studies
Research into the biological activity of this compound has revealed several promising areas:
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit antimicrobial properties against various pathogens. The presence of the piperidine ring enhances the lipophilicity of the molecule, potentially improving membrane permeability and efficacy against bacteria.
Anticancer Properties
Preliminary investigations suggest that the compound may possess anticancer activity by inducing apoptosis in cancer cells through modulation of cell signaling pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of similar compounds:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of piperidine exhibited significant antibacterial activity against Gram-positive bacteria .
- Cytotoxicity Assays : Research published in Cancer Letters showed that structurally related compounds induced cytotoxic effects in various cancer cell lines, suggesting potential for further development .
- Mechanistic Insights : Investigations into the mechanism of action have highlighted the role of such compounds in inhibiting key metabolic enzymes involved in cancer progression .
Properties
IUPAC Name |
2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4/c27-18-7-4-6-17(16-18)26(32)33-15-14-29-24(30)20-9-5-8-19-22(28-12-2-1-3-13-28)11-10-21(23(19)20)25(29)31/h4-11,16H,1-3,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHJCTFAUYICMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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